Eei-Aoa-OSu

Solid-phase peptide synthesis Oxime ligation Aminooxy peptide

Eei-Aoa-OSu uniquely prevents N-overacylation in aminooxy peptide synthesis—unlike Boc-Aoa-OSu (≥14% side product) or bis-Boc alternatives (~13% overacylation after Fmoc deprotection). Fully stable under piperidine/DMF Fmoc removal, it enables iterative SPPS for multivalent peptide scaffolds and internal aminooxy incorporation. Single-step global deprotection with TFA/TIS/H₂O removes Eei concurrently with side-chain protecting groups. Essential for peptide–drug conjugate SAR studies and synthetic vaccine constructs demanding impurity-free intermediates and regulatory-compliant characterization.

Molecular Formula C10H14N2O6
Molecular Weight 258,21 g/mole
CAS No. 960607-67-4
Cat. No. B613180
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEei-Aoa-OSu
CAS960607-67-4
SynonymsN-Eei-2-aminooxyacetic acid N-hydroxysuccinimide ester; Eei-Aoa-NHS
Molecular FormulaC10H14N2O6
Molecular Weight258,21 g/mole
Structural Identifiers
SMILESCCOC(=NOCC(=O)ON1C(=O)CCC1=O)C
InChIInChI=1S/C10H14N2O6/c1-3-16-7(2)11-17-6-10(15)18-12-8(13)4-5-9(12)14/h3-6H2,1-2H3/b11-7-
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Eei-Aoa-OSu (CAS 960607-67-4): Protected Aminooxyacetic Acid NHS Ester for N-Overacylation-Free Peptide Synthesis


Eei-Aoa-OSu (N-(1-Ethoxyethylidene)-2-aminooxyacetic acid N-hydroxysuccinimidyl ester, CAS 960607-67-4) is a protected aminooxyacetic acid (Aoa) building block designed for the incorporation of aminooxy functionality into peptides via solid-phase peptide synthesis (SPPS) or solution-phase coupling . The compound features a 1-ethoxyethylidene (Eei) protecting group on the aminooxy nitrogen and an activated N-hydroxysuccinimidyl (OSu) ester for direct amide bond formation with primary amines . Its primary utility lies in preparing homogenous aminooxy-containing peptides for chemoselective oxime ligation—a widely employed bioconjugation strategy for assembling peptide–carbohydrate, peptide–oligonucleotide, and peptide–drug conjugates .

Why Generic Substitution of Eei-Aoa-OSu with Boc- or Fmoc-Protected Aminooxyacetic Acid Derivatives Fails in Stepwise Peptide Synthesis


The classical N-Boc-protected aminooxyacetic acid (Boc-Aoa-OSu, CAS 80366-85-4) and N,N′-bis-Boc-Aoa derivatives, as well as simple Fmoc-Aoa-OH (CAS 123106-21-8), cannot functionally replace Eei-Aoa-OSu in any workflow that requires stepwise peptide-chain elongation after aminooxy incorporation . Boc-Aoa-OSu generates significant N-overacylation side products (9–20% bis-acylated peptide under standard coupling conditions) because the mono-Boc protection incompletely masks the aminooxy nitrogen nucleophilicity . The N,N′-bis-Boc-Aoa alternative, while preventing N-overacylation during initial coupling, suffers from spontaneous loss of one Boc group under standard Fmoc removal conditions (piperidine/DMF), re-exposing the aminooxy function to subsequent overacylation (~13% side product) and rendering it incompatible with peptide-chain elongation . Phthaloyl-protected Aoa also imposes severe deprotection conditions unsuitable for standard Fmoc/tBu SPPS . Eei-Aoa-OSu uniquely resolves all three failure modes simultaneously: complete N-overacylation suppression, full stability under Fmoc removal conditions, and orthogonal mild-acid deprotection .

Eei-Aoa-OSu Quantitative Differentiation Evidence: Head-to-Head Data Against Boc-Aoa-OSu and Bis-Boc-Aoa Comparators


Complete Elimination of N-Overacylation Side Products: Direct HPLC Comparison of Eei-Aoa-OSu vs. Boc-Aoa-OSu on Linear and Branched Model Peptides

In a direct head-to-head solid-phase acylation study on linear peptide A, coupling with 2 equivalents of Eei-Aoa-OSu (compound 6) yielded 100% mono-acylated product with 0% bis-acylated (N-overacylated) side product detected by RP-HPLC and ESI-MS. In contrast, 2 equivalents of Boc-Aoa-OSu (compound 2) under identical conditions (DMF, DIPEA pH 8, 45 min, room temperature) produced only 91% mono-acylated peptide alongside 9% bis-acylated N-overacylation side product . For peptide A′ in solution, the divergence was equally stark: Eei-Aoa-OSu gave quantitative (100%) mono-acylation with no bis-acylated species, while Boc-Aoa-OSu gave 91% mono-acylated and 9% bis-acylated product . On the more sterically hindered bridged peptide B, the difference was amplified: Boc-Aoa-OSu required two full coupling cycles yet still produced 12% bis-acylated side product alongside incomplete conversion; Eei-Aoa-OSu with repeated coupling cycles delivered exclusively the desired mono-acylated product . In the Fmoc-SPPS building block context (J. Org. Chem. 2008), the Boc-Aoa-lysine building block 1 generated approximately 10% N-overacylated byproduct during initial coupling, and after Fmoc removal followed by Fmoc-Ala-OH coupling, the N-overacylation level rose to 14% (HPLC ratio 81:5:14 for compounds 13:15:14). The Eei-Aoa-lysine building block 3 produced the corresponding intermediate 20 in 'excellent purity' with no detectable N-overacylation throughout the entire chain elongation sequence .

Solid-phase peptide synthesis Oxime ligation Aminooxy peptide N-overacylation Bioconjugation

Full Compatibility with Stepwise Solid-Phase Peptide Chain Elongation: Eei-Aoa vs. Boc-Aoa and Bis-Boc-Aoa Building Blocks Under Fmoc/tBu SPPS

The classic Boc-protected Aoa building block (1) is incompatible with peptide-chain elongation: after initial coupling, Fmoc removal and subsequent PyBOP coupling of Fmoc-Ala-OH produced a product mixture with only 81% desired tetrapeptide 13, 5% compound 15, and 14% N-overacylated compound 14 (estimated by HPLC) . The bis-Boc-Aoa building block (2) gave pure initial coupling (compound 16, 0% overacylation), but under standard Fmoc deprotection conditions (piperidine/DMF), one Boc group was unexpectedly cleaved via base-catalyzed β-elimination, and subsequent Fmoc-Ala-OH coupling resulted in approximately 13% N-overacylation (compound 14) . Consequently, both Boc-based building blocks are restricted to last-step Aoa introduction only. In contrast, Eei-Aoa-lysine building block (3) underwent PyBOP coupling to yield pure N-Fmoc-N′-Eei-protected tripeptide 18 devoid of overacylation; Fmoc cleavage provided the pure H-Lys(Eei-Aoa)-Pro-Gly-resin 19; and subsequent Fmoc-Ala-OH coupling afforded intermediate 20 in 'excellent purity compared to previous attempts using either 1 or 2' . The Eei group enabled the stepwise assembly of a resin-bound decapeptide 21 bearing four aminooxy moieties in very good purity—a feat impossible with Boc- or bis-Boc-protected Aoa .

Fmoc-SPPS Stepwise peptide synthesis Chain elongation Protecting group orthogonality Aminooxy peptides

Orthogonal Deprotection Profile: Eei Group Stability Under Fmoc Removal and Quantitative Cleavage Under Mild Acidic Conditions

The Eei protecting group demonstrates a uniquely orthogonal stability profile critical for Fmoc/tBu SPPS workflows. RP-HPLC monitoring confirmed no detectable Eei deprotection under: (a) DIPEA/DMF (pH 8) for 45 minutes, (b) piperidine/DMF (1:4) for 30 minutes (standard Fmoc removal), (c) TFA/CH₂Cl₂ (1:99) for 3 hours, (d) AcOH/H₂O (1:1) for 3 hours, and (e) AcOH/TFE/CH₂Cl₂ (1:1:8) for 2 hours . This stability under piperidine/DMF is the decisive advantage over bis-Boc-Aoa, which suffers spontaneous mono-Boc cleavage under identical Fmoc removal conditions . For quantitative Eei removal, complete deprotection was achieved with TFA/CH₃CN/H₂O (5:47.5:47.5) in 1 hour or with standard peptide cleavage cocktail TFA/TIS/H₂O (95:2.5:2.5) in 1 hour . In a separate kinetic study, Eei groups were completely removed with 3% aqueous TFA in 30 minutes, while only 50% deprotection occurred with 0.1% TFA under the same duration . This profile enables concomitant global side-chain deprotection and Eei removal in a single TFA cleavage step—no additional deprotection procedure is required.

Protecting group orthogonality Eei deprotection kinetics TFA-labile Fmoc-SPPS compatibility Mild acid cleavage

Practical Storage Advantage: Eei-Aoa-OSu Requires Standard Refrigeration (2–8 °C) vs. Freezer Storage (≤ −4 °C) for Boc-Aoa-OSu

Commercial Eei-Aoa-OSu (CAS 960607-67-4, purity ≥98% by TLC) is specified for storage at 2–8 °C (standard laboratory refrigeration), with a melting point of 53–62 °C and appearance as a white crystalline powder . In contrast, commercial Boc-Aoa-OSu (CAS 80366-85-4, purity ≥98% by HPLC, from the same supplier) requires storage at ≤ −4 °C (freezer conditions) . This represents a meaningful operational difference: Eei-Aoa-OSu can be stored in a standard laboratory refrigerator alongside other common SPPS reagents, while Boc-Aoa-OSu requires dedicated freezer space and carries a higher risk of moisture condensation during thawing cycles. The molecular weight of Eei-Aoa-OSu (258.2 g/mol) is also lower than Boc-Aoa-OSu (288.3 g/mol), yielding a higher molar equivalent per unit mass purchased.

Chemical stability Storage condition Cold chain logistics Laboratory procurement Reagent handling

Multiple Aminooxy Incorporation Capability: Decapeptide with Four Aoa Residues Synthesized by Iterative Eei-Aoa SPPS

The Eei-Aoa building block 3 was used to construct—via iterative Fmoc-SPPS cycles—a resin-bound decapeptide 21 containing four aminooxyacetic acid residues, obtained in very good purity as assessed by RP-HPLC . This represents the first reported example of multiple internal aminooxy incorporations into a single peptide chain via stepwise SPPS, enabled exclusively by the Eei protecting group strategy. No analogous example exists for Boc- or bis-Boc-protected Aoa, which are explicitly limited to single, terminal introduction . After simultaneous global deprotection and Eei removal (TFA/TIS/H₂O), the resulting multi-aminooxy peptide serves as a multivalent scaffold for oxime ligation with aldehyde- or ketone-bearing cargo molecules (carbohydrates, fluorophores, drugs, oligonucleotides), enabling the construction of dendrimeric and multiepitopic bioconjugates that are inaccessible through Boc-Aoa chemistry .

Multivalent display Dendrimeric peptide Scaffold design Iterative SPPS Aminooxy peptide

Optimal Research and Industrial Application Scenarios for Eei-Aoa-OSu Based on Quantitative Differentiation Evidence


Multi-Aminooxy Peptide Scaffolds for Multiepitopic Synthetic Vaccine Construction

The demonstrated ability of Eei-Aoa chemistry to incorporate four aminooxy residues into a single decapeptide via iterative SPPS directly enables the construction of well-defined multivalent peptide scaffolds for synthetic vaccine applications. Each aminooxy site serves as a chemoselective ligation point for aldehyde-functionalized carbohydrate or peptide epitopes via oxime bond formation, which proceeds with quantitative (>95%) conversion within 1.5–2 hours in acetic acid . Boc-Aoa-OSu cannot support this workflow because it is limited to a single, terminal aminooxy installation. The resulting molecularly homogeneous multiepitopic constructs—free of N-overacylation-derived impurities—are essential for reproducible immunological studies and regulatory-compliant vaccine candidate characterization.

Stepwise Synthesis of Internally Modified Aminooxy-Peptides for Site-Specific Bioconjugation

For research programs requiring aminooxy functionality at internal peptide positions—rather than only at the N-terminus—Eei-Aoa-OSu is the only viable commercial building block. The direct comparative data show that Boc-Aoa building block 1 produces 14% N-overacylation after a single chain-elongation step, and bis-Boc-Aoa building block 2 produces approximately 13% N-overacylation after Fmoc removal and subsequent coupling . Eei-Aoa building block 3 eliminates both failure modes entirely, providing pure intermediates throughout multi-step elongation. This pure product stream is critical for applications where even trace side products confound biological activity interpretation, such as structure–activity relationship (SAR) studies of oxime-linked peptide–drug conjugates or peptide–oligonucleotide constructs for targeted delivery.

One-Step Global Deprotection Workflows for High-Throughput Aminooxy-Peptide Production

The orthogonal stability profile of Eei—stable to piperidine/DMF (Fmoc removal, 30 min) and 1% TFA/CH₂Cl₂ (3 h), but quantitatively cleaved by TFA/TIS/H₂O (95:2.5:2.5) within 1 hour —enables a streamlined single-step global deprotection and cleavage protocol that simultaneously removes all side-chain protecting groups and the Eei group. This eliminates the need for a separate orthogonal deprotection step that would otherwise be required with phthaloyl or other protecting group strategies. For laboratories engaged in medium- to high-throughput peptide synthesis, this reduction in handling steps decreases cycle time, minimizes product loss during workup, and improves overall isolated yield of the final aminooxy-peptide. Boc-Aoa-OSu cannot match this workflow because the mono-Boc strategy does not prevent N-overacylation during chain extension, and bis-Boc-Aoa is incompatible with iterative Fmoc removal .

Procurement for Laboratories with Limited Cold-Chain Infrastructure

Eei-Aoa-OSu (CAS 960607-67-4) is commercially specified for storage at 2–8 °C (standard refrigeration), whereas its closest commercial comparator Boc-Aoa-OSu (CAS 80366-85-4) requires storage at ≤ −4 °C (freezer conditions) . For procurement decisions in academic core facilities, CROs, or research groups in regions where reliable −20 °C freezer capacity is constrained or where ambient shipping temperatures may compromise freezer-stored reagents, Eei-Aoa-OSu offers a lower-risk logistics profile. The compound also has a lower melting point (53–62 °C vs. 98–115 °C) and lower molecular weight (258.2 vs. 288.3 g/mol), providing a higher molar equivalent per gram purchased. These operational factors, combined with the functional superiority in N-overacylation prevention, make Eei-Aoa-OSu the procurement-preferred choice when building block performance parity is not achievable with Boc-Aoa-OSu.

Quote Request

Request a Quote for Eei-Aoa-OSu

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.